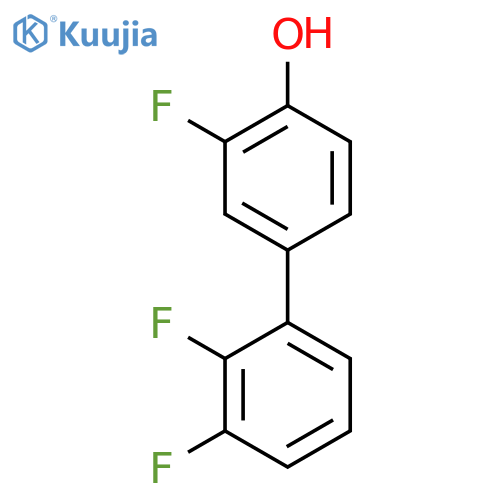Cas no 1261765-47-2 (4-(2,3-Difluorophenyl)-2-fluorophenol)

1261765-47-2 structure
商品名:4-(2,3-Difluorophenyl)-2-fluorophenol
CAS番号:1261765-47-2
MF:C12H7F3O
メガワット:224.178593873978
MDL:MFCD18313694
CID:2761329
PubChem ID:53219376
4-(2,3-Difluorophenyl)-2-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2',3,3'-TRIFLUORO-[1,1'-BIPHENYL]-4-OL
- 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol
- CS-0209579
- BS-30454
- 1261765-47-2
- 4-(2,3-DIFLUOROPHENYL)-2-FLUOROPHENOL
- AKOS017557460
- DTXSID40684227
- MFCD18313694
- 4-(2,3-Difluorophenyl)-2-fluorophenol
-
- MDL: MFCD18313694
- インチ: InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H
- InChIKey: STPKPWGELDDWIB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 224.04489933g/mol
- どういたいしつりょう: 224.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-(2,3-Difluorophenyl)-2-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319726-1 g |
4-(2,3-Difluorophenyl)-2-fluorophenol; 95% |
1261765-47-2 | 1g |
€382.00 | 2023-04-26 | ||
| Alichem | A011000608-500mg |
4-Hydroxy-3,2',3'-trifluorobiphenyl |
1261765-47-2 | 97% | 500mg |
831.30 USD | 2021-07-05 | |
| Alichem | A011000608-1g |
4-Hydroxy-3,2',3'-trifluorobiphenyl |
1261765-47-2 | 97% | 1g |
1,504.90 USD | 2021-07-05 | |
| abcr | AB319726-1g |
4-(2,3-Difluorophenyl)-2-fluorophenol, 95%; . |
1261765-47-2 | 95% | 1g |
€382.00 | 2025-02-21 | |
| A2B Chem LLC | AI17721-5g |
4-(2,3-Difluorophenyl)-2-fluorophenol |
1261765-47-2 | 96% | 5g |
$880.00 | 2024-04-20 | |
| 1PlusChem | 1P00HJKP-5g |
4-(2,3-Difluorophenyl)-2-fluorophenol |
1261765-47-2 | 96% | 5g |
$1156.00 | 2025-02-28 | |
| A2B Chem LLC | AI17721-1g |
4-(2,3-Difluorophenyl)-2-fluorophenol |
1261765-47-2 | 96% | 1g |
$228.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280249-5g |
4-(2,3-Difluorophenyl)-2-fluorophenol |
1261765-47-2 | 96% | 5g |
¥10688.00 | 2024-08-09 | |
| Alichem | A011000608-250mg |
4-Hydroxy-3,2',3'-trifluorobiphenyl |
1261765-47-2 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Ambeed | A490524-1g |
4-(2,3-Difluorophenyl)-2-fluorophenol |
1261765-47-2 | 96% | 1g |
$288.0 | 2024-04-25 |
4-(2,3-Difluorophenyl)-2-fluorophenol 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1261765-47-2 (4-(2,3-Difluorophenyl)-2-fluorophenol) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261765-47-2)

清らかである:99%
はかる:1g
価格 ($):259.0